REACTION_CXSMILES
|
[ClH:1].[C:2]1(=[O:16])[N:6]([CH2:7][C:8](=[NH:10])O)[C:5](=[O:11])[C:4]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:3]12.C(=O)([O-])[O-].[K+].[K+].[Cl-].[NH4+:24]>CO>[ClH:1].[C:2]1(=[O:16])[N:6]([CH2:7][C:8]([NH2:24])=[NH:10])[C:5](=[O:11])[C:4]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:3]12 |f:0.1,2.3.4,5.6,8.9|
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Name
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2-phthalimidoacetimidate hydrochloride
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Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(C=2C(C(N1CC(O)=N)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
A mixture of the solid
|
Type
|
CUSTOM
|
Details
|
so obtained
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(C=2C(C(N1CC(=N)N)=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |